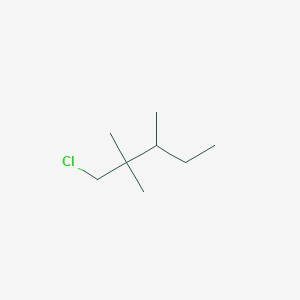

1-Chloro-2,2,3-trimethylpentane

Description

Contextualizing 1-Chloro-2,2,3-trimethylpentane within Halogenated Hydrocarbons

Halogenated hydrocarbons, or haloalkanes, are compounds in which one or more hydrogen atoms of an alkane have been replaced by a halogen. ncert.nic.in this compound is a primary alkyl chloride, meaning the chlorine atom is attached to a carbon that is bonded to only one other carbon atom. However, its structure is far from simple. The carbon atom adjacent to the chlorinated carbon (the β-carbon) is a quaternary center, bonded to three other carbon atoms. This high degree of branching in the vicinity of the reactive center is a defining characteristic of this molecule.

The molecular formula of this compound is C₈H₁₇Cl, and it has a molecular weight of 148.67 g/mol . smolecule.com Its structure is isomeric with other more commonly studied octyl chlorides, but its specific arrangement of atoms leads to distinct chemical behavior. A common method for its synthesis involves the free-radical chlorination of its parent alkane, 2,2,3-trimethylpentane. smolecule.com This alkane is a colorless liquid with a boiling point of 110 °C and a density of 0.716 g/mL. stenutz.eu

Significance of Branched Alkyl Halide Systems in Mechanistic Organic Chemistry Studies

Branched alkyl halides are of paramount importance in the study of reaction mechanisms, particularly the competition between nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. ijrpr.com The structure of this compound makes it an exceptional case study for the influence of steric hindrance.

The Sₙ2 reaction mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. In the case of this compound, the bulky trimethylpentyl group creates significant steric hindrance, effectively shielding the electrophilic carbon from the approaching nucleophile. nih.gov This makes the Sₙ2 pathway exceptionally slow and, in most cases, non-existent.

Conversely, the Sₙ1 mechanism proceeds through a carbocation intermediate. For primary alkyl halides, this is generally unfavorable due to the instability of a primary carbocation. However, in the case of this compound, the initial formation of a primary carbocation can be followed by a rapid rearrangement to a more stable tertiary carbocation. This potential for rearrangement is a hallmark of the reactivity of neopentyl-type systems. masterorganicchemistry.com

Overview of Research Trajectories for Complex Chloroalkanes

Research into complex chloroalkanes like this compound has largely been driven by a desire to understand the fundamental principles of physical organic chemistry. Studies often focus on solvolysis reactions, where the solvent acts as the nucleophile, to probe the intimate details of the reaction mechanism. The rates of these reactions are highly sensitive to the structure of the alkyl halide and the properties of the solvent.

Theoretical studies have also played a crucial role in understanding the behavior of these sterically hindered systems. huji.ac.il Computational models can be used to calculate the energies of transition states and intermediates, providing insights into the preferred reaction pathways. For instance, theoretical studies on the reactions of sterically hindered alkyl halides have explored the crossover from classical substitution mechanisms to electron transfer processes. huji.ac.il

While dedicated research focusing solely on this compound is not abundant in the literature, the extensive body of work on related neopentyl and highly branched systems provides a robust framework for predicting its chemical behavior. The primary research interest in such molecules lies not in their direct application, but in their ability to test the boundaries of our understanding of chemical reactivity.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₇Cl |

| Molecular Weight | 148.67 g/mol smolecule.com |

| Canonical SMILES | CCC(C)C(C)(C)CCl smolecule.com |

| InChI Key | PRKWPJXSBWVGON-UHFFFAOYSA-N smolecule.com |

| CAS Number | 128399-97-3 bldpharm.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H17Cl |

|---|---|

Molecular Weight |

148.67 g/mol |

IUPAC Name |

1-chloro-2,2,3-trimethylpentane |

InChI |

InChI=1S/C8H17Cl/c1-5-7(2)8(3,4)6-9/h7H,5-6H2,1-4H3 |

InChI Key |

PRKWPJXSBWVGON-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)(C)CCl |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Considerations of 1 Chloro 2,2,3 Trimethylpentane

Advanced Nomenclature and Isomeric Forms

Systematic IUPAC Naming Conventions for Branched Chloroalkanes

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds, ensuring clarity and precision. ncert.nic.in For branched chloroalkanes like 1-chloro-2,2,3-trimethylpentane, the process begins by identifying the longest continuous carbon chain, which serves as the parent alkane. ncert.nic.in In this instance, the longest chain consists of five carbon atoms, designating it as a pentane (B18724).

The carbon atoms of the parent chain are then numbered to assign the lowest possible locants to the substituents. In the case of this compound, numbering starts from the end that gives the chloro group the lowest number, which is position 1. Consequently, the methyl groups are located at positions 2, 2, and 3. The prefixes "tri-" indicates the presence of three identical methyl groups. The substituents are listed alphabetically (chloro before methyl) to arrive at the full IUPAC name: This compound .

Analysis of Constitutional Isomers Relevant to the Pentane Backbone

Constitutional isomers, also known as structural isomers, share the same molecular formula but differ in the connectivity of their atoms. quora.comsavemyexams.com For the molecular formula of this compound, C8H17Cl, numerous constitutional isomers exist. These can be categorized based on the arrangement of the carbon skeleton or the position of the chlorine atom.

Focusing on the pentane backbone, variations in the placement of the methyl groups and the chlorine atom lead to a variety of isomers. For example, moving the chloro group to a different carbon results in isomers like 2-chloro-2,2,3-trimethylpentane and 3-chloro-2,2,3-trimethylpentane. nih.gov Similarly, rearranging the methyl groups on the pentane chain would generate other isomers, such as 1-chloro-2,2,4-trimethylpentane (B13156102) and 1-chloro-2,3,4-trimethylpentane. nist.govnih.gov Each of these isomers, while having the same molecular formula, exhibits distinct physical and chemical properties due to their different structures. quora.com

| Isomer Name | Molecular Formula | Key Structural Difference |

| This compound | C8H17Cl | Chlorine on C1, methyls on C2, C2, C3 |

| 2-Chloro-2,2,3-trimethylpentane | C8H17Cl | Chlorine on C2, methyls on C2, C2, C3 |

| 3-Chloro-2,2,3-trimethylpentane | C8H17Cl | Chlorine on C3, methyls on C2, C2, C3 nih.gov |

| 1-Chloro-2,2,4-trimethylpentane | C8H17Cl | Chlorine on C1, methyls on C2, C2, C4 nist.gov |

| 1-Chloro-2,3,4-trimethylpentane | C8H17Cl | Chlorine on C1, methyls on C2, C3, C4 nih.gov |

Conformational Analysis and Energetics

Rotational Isomerism and Preferred Conformations

The single bonds within this compound allow for rotation, leading to different spatial arrangements of the atoms known as conformations or rotamers. wikipedia.org The study of the energy differences between these conformations is known as conformational analysis. wikipedia.org The rotation around the C2-C3 bond is of particular interest due to the bulky substituents attached to these carbons.

The various conformations can be visualized using Newman projections. Staggered conformations, where the substituents on the front carbon are positioned between the substituents on the back carbon, are generally lower in energy than eclipsed conformations, where the substituents are aligned. wikipedia.org Among the staggered conformations of this compound, the one that minimizes steric interactions between the bulky tert-butyl group (at C2) and the sec-butyl group (at C3, including the chloroethyl group) will be the most stable.

Steric Hindrance Effects in Highly Branched Chlorinated Alkanes

Steric hindrance refers to the repulsive interactions that occur when bulky groups are forced into close proximity. chegg.com In a highly branched molecule like this compound, steric hindrance plays a crucial role in determining the preferred conformation and can influence the molecule's reactivity.

The presence of a tert-butyl group at the C2 position and a substituted ethyl group at the C3 position creates significant steric strain. This strain is particularly pronounced in the eclipsed conformations where the large groups are brought into close contact. Even in staggered conformations, gauche interactions between the bulky groups can raise the energy of the conformer. The conformation that places the largest groups anti-periplanar to each other is generally the most stable, as this arrangement maximizes the distance between them and minimizes steric repulsion. The boiling points of isomeric haloalkanes are also affected by branching, with more branched isomers having lower boiling points. ncert.nic.in

Stereochemistry and Chirality

Stereochemistry is the study of the three-dimensional arrangement of atoms in molecules. A key concept in stereochemistry is chirality. A molecule is chiral if it is non-superimposable on its mirror image. vaia.com

In this compound, the carbon at position 3 (C3) is a chiral center. This is because it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a chloromethyl group attached to a tert-butyl group. The presence of this single chiral center means that this compound can exist as a pair of enantiomers (non-superimposable mirror images). vaia.com The number of possible stereoisomers can be determined by the formula 2^n, where 'n' is the number of chiral centers. For this molecule, with one chiral center, there are 2^1 = 2 stereoisomers. vaia.com These enantiomers will have identical physical properties, except for their interaction with plane-polarized light and their interactions with other chiral molecules.

Identification of Chiral Centers within the this compound Framework

A chiral center, or stereocenter, is a foundational concept in stereochemistry, referring to an atom (typically carbon) that is bonded to four different groups. youtube.com The presence of such a center renders a molecule chiral, meaning it is not superimposable on its mirror image. vaia.com

To determine if this compound possesses any chiral centers, a systematic examination of each carbon atom within its structure is necessary. The structure is built upon a five-carbon pentane chain with specific substitutions.

The molecular structure is as follows:

An analysis of each carbon atom's substituents reveals the following:

Carbon-1 (C1): Bonded to a chlorine atom, the C2 atom, and two hydrogen atoms. Since it is bonded to two identical hydrogen atoms, it is not a chiral center.

Carbon-2 (C2): Bonded to the C1 atom, the C3 atom, and two identical methyl groups (-CH3). The presence of two identical substituents means C2 is not a chiral center.

Carbon-3 (C3): This carbon is bonded to four distinct groups:

A hydrogen atom (-H)

A methyl group (-CH3)

An ethyl group (-CH2CH3), comprising C4 and C5.

A 1-chloro-2,2-dimethylpropyl group (-C(CH3)2CH2Cl), comprising C1 and C2 with their substituents. Since all four attached groups are different, Carbon-3 is a chiral center .

Carbon-4 (C4): Bonded to the C3 atom, the C5 atom, and two hydrogen atoms. It is not a chiral center.

Carbon-5 (C5): Bonded to the C4 atom and three hydrogen atoms. It is not a chiral center.

Therefore, the this compound molecule contains a single chiral center at the C3 position. The presence of this lone stereocenter means the molecule is chiral and will exist as a pair of enantiomers.

Table 1: Analysis of Chiral Centers in this compound This interactive table summarizes the substituents for each carbon atom in the main pentane chain to identify the chiral center.

| Carbon Atom | Substituent 1 | Substituent 2 | Substituent 3 | Substituent 4 | Chiral? |

|---|---|---|---|---|---|

| C1 | -Cl | -C(CH₃)₂CH(CH₂CH₃) | -H | -H | No |

| C2 | -CH₂Cl | -CH(CH₃)(CH₂CH₃) | -CH₃ | -CH₃ | No |

| C3 | -C(CH₃)₂CH₂Cl | -CH₂CH₃ | -CH₃ | -H | Yes |

| C4 | -CH(CH₃)C(CH₃)₂CH₂Cl | -CH₃ | -H | -H | No |

| C5 | -CH₂CH(CH₃)C(CH₃)₂CH₂Cl | -H | -H | -H | No |

Enantiomeric and Diastereomeric Relationships of Related Structures

The number of possible stereoisomers for a molecule can be estimated using the formula 2ⁿ, where 'n' is the number of chiral centers. vaia.com For this compound, with its single chiral center (n=1), there are 2¹ = 2 possible stereoisomers. These two stereoisomers are enantiomers—non-superimposable mirror images of each other.

Enantiomers have identical physical properties (e.g., boiling point, melting point, solubility) but differ in their interaction with plane-polarized light (one rotates it clockwise, the other counterclockwise) and their interactions with other chiral molecules.

Diastereomers are stereoisomers that are not mirror images of each other. ucsb.edu The existence of diastereomers requires a molecule to have at least two chiral centers. Since this compound has only one, it does not have any diastereomers.

To illustrate the concept of diastereomers, it is useful to consider related haloalkanes with multiple chiral centers. For example, the compound 1-chloro-2,3-dimethylpentane has two chiral centers (at C2 and C3). According to the 2ⁿ rule, it would have a maximum of 2² = 4 stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between a stereoisomer from one pair and a stereoisomer from the other pair is diastereomeric.

Table 2: Stereoisomeric Relationships in Related Haloalkanes This table provides examples of related compounds to illustrate the conditions for enantiomers and diastereomers.

| Compound Name | Number of Chiral Centers | Maximum Stereoisomers | Relationship of Stereoisomers |

|---|---|---|---|

| This compound | 1 | 2 | One pair of enantiomers |

| 2-Chloropentane vaia.com | 1 | 2 | One pair of enantiomers |

| 1-Chloro-2,3-dimethylbutane stenutz.eu | 2 | 4 | Two pairs of enantiomers; Diastereomeric relationships exist between non-mirror image isomers |

| 3-Chloro-2-butanol ucsb.edu | 2 | 4 | Two pairs of enantiomers; Diastereomeric relationships exist between non-mirror image isomers |

R/S Configuration Assignment Methodologies and Their Application

The absolute configuration of a chiral center is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. youtube.comchemistrysteps.com

The process involves two main steps:

Assigning Priorities: Each of the four groups attached to the chiral center is assigned a priority from 1 (highest) to 4 (lowest). The priority is determined by the atomic number of the atom directly bonded to the chiral center. youtube.com If there is a tie, one moves to the next atoms along the chains until a "first point of difference" is found. chemistrysteps.com

Determining Configuration: The molecule is oriented in three-dimensional space so that the lowest-priority group (4) points away from the viewer. The direction from the highest-priority group (1) to the second (2) and then to the third (3) is observed. If this direction is clockwise, the configuration is R. If it is counterclockwise, the configuration is S. youtube.com

Application to this compound:

The chiral center is C3, and the four attached groups are:

-C(CH₃)₂CH₂Cl (Group A)

-CH₂CH₃ (Group B)

-CH₃ (Group C)

-H (Group D)

Priority Assignment:

Priority 4: The hydrogen atom (-H) has the lowest atomic number and is assigned the lowest priority.

Priorities 1, 2, and 3: The other three groups are all attached via a carbon atom. To break the tie, we examine the atoms attached to these carbons:

The carbon in Group A (C2) is bonded to two other carbons (from the methyl groups) and C1, which is in turn bonded to chlorine. The list of atoms is (C, C, C).

The carbon in Group B (C4) is bonded to one other carbon (C5) and two hydrogens. The list is (C, H, H).

The carbon in Group C (a methyl carbon) is bonded to three hydrogens. The list is (H, H, H).

Comparing these lists at the first point of difference, the -C(CH₃)₂CH₂Cl group has the highest priority, followed by the ethyl group, and then the methyl group.

Table 3: CIP Priority Assignment for Substituents at C3 of this compound This interactive table details the application of the Cahn-Ingold-Prelog rules to the substituents on the chiral carbon (C3).

| Group Attached to C3 | Atoms Bonded to First Carbon | Priority | Justification |

|---|---|---|---|

| -C(CH₃)₂CH₂Cl | C, C, C | 1 | Highest priority based on the "first point of difference" rule. |

| -CH₂CH₃ | C, H, H | 2 | Higher priority than the methyl group. |

| -CH₃ | H, H, H | 3 | Lower priority than the ethyl group. |

With these priorities established, one can draw the two enantiomers using wedge-and-dash notation and assign their respective R and S configurations. For example, if the molecule is oriented with the lowest priority group (-H) pointing to the back, and the path from priority 1 → 2 → 3 is clockwise, it is the (R)-1-Chloro-2,2,3-trimethylpentane enantiomer. If the path is counterclockwise, it is the (S)-1-Chloro-2,2,3-trimethylpentane enantiomer.

Reaction Mechanisms and Reactivity of 1 Chloro 2,2,3 Trimethylpentane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 1-Chloro-2,2,3-trimethylpentane are profoundly influenced by its structure. The carbon atom bonded to the chlorine is a primary carbon, yet it is adjacent to a highly substituted quaternary carbon center. This "neopentyl-type" arrangement creates significant steric hindrance, which is a critical factor in determining whether the reaction proceeds via a unimolecular (SN1) or bimolecular (SN2) pathway. quora.comfiveable.mepbworks.com

Bimolecular Nucleophilic Substitution (SN2) Pathways

The bimolecular nucleophilic substitution (SN2) reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. askthenerd.com This mechanism is exceptionally sensitive to steric hindrance. ncert.nic.inlibretexts.org

For this compound, the SN2 pathway is extremely slow and generally considered non-reactive under normal SN2 conditions. fiveable.mestackexchange.comstackexchange.com The reason is the profound steric bulk of the 2,2,3-trimethylpentyl group. The presence of a quaternary carbon atom adjacent to the reaction center creates a crowded environment that effectively shields the backside of the electrophilic carbon, preventing the required approach of the nucleophile. fiveable.mepbworks.comchemicalforums.com

Table 3: Relative Reaction Rates in SN2 Reactions as a Function of Substrate Structure

| Alkyl Halide Type | Example | Relative Rate | Reason for Rate |

|---|---|---|---|

| Methyl | CH₃-Br | >1000 | Least steric hindrance. youtube.com |

| Primary (1°) | CH₃CH₂-Br | ~50 | Minor steric hindrance. youtube.com |

| Secondary (2°) | (CH₃)₂CH-Br | 1 | Significant steric hindrance. youtube.com |

| Tertiary (3°) | (CH₃)₃C-Br | ~0 | Prohibitive steric hindrance; backside attack blocked. youtube.comyoutube.com |

| Neopentyl-type | (CH₃)₃CCH₂-Br | ~0.00001 | Extreme steric hindrance from β-branching. stackexchange.comchemicalforums.com |

The SN2 reaction proceeds through a high-energy transition state where the central carbon is momentarily bonded to five groups: the incoming nucleophile, the departing leaving group, and the three other substituents. masterorganicchemistry.com This arrangement adopts a trigonal bipyramidal geometry. khanacademy.orgyoutube.com For this compound, the steric repulsion between the bulky alkyl group and both the nucleophile and the leaving group in this transition state would be immense, making its energy prohibitively high and thus preventing the reaction. youtube.com

A fundamental feature of the SN2 mechanism is the inversion of stereochemistry at the reaction center, often called a Walden inversion. jove.combyjus.com The nucleophile must attack from the side opposite the leaving group (a "backside attack"). chemistrysteps.comlibretexts.orglibretexts.org This forces the other three substituents on the carbon to "flip" over, much like an umbrella inverting in the wind. khanacademy.org If the reaction were to occur at a chiral center, a starting material with an (R) configuration would yield a product with an (S) configuration, and vice versa. jove.comlibretexts.org While the α-carbon of this compound is not a stereocenter, this principle of inversion is a defining and unalterable characteristic of the SN2 pathway.

Steric Hindrance Effects on SN2 Reactivity

The bimolecular nucleophilic substitution (SN2) reaction is highly sensitive to steric hindrance. nih.govncert.nic.in The reaction mechanism involves a backside attack on the electrophilic carbon by the nucleophile, leading to a crowded five-coordinate transition state. libretexts.org The presence of bulky substituents on or near the carbon atom bearing the leaving group can dramatically inhibit the ability of the nucleophile to approach, thus slowing down or preventing the reaction. ncert.nic.inlibretexts.org

This compound, while a primary alkyl halide, is a prime example of a substrate where steric hindrance profoundly impacts its reactivity. The carbon atom bonded to the chlorine (the α-carbon) is attached to a highly branched alkyl group. Specifically, the adjacent carbon (the β-carbon) is a quaternary center, part of a tert-butyl-like structure. This significant bulk effectively shields the electrophilic carbon from backside attack by a nucleophile. libretexts.orgmasterorganicchemistry.com

This situation is analogous to that of neopentyl halides (e.g., 1-chloro-2,2-dimethylpropane), which are well-documented to be exceptionally unreactive in SN2 reactions. masterorganicchemistry.combrainly.com For neopentyl halides, the reaction rate can be up to 100,000 times slower than that of a simple primary halide like propyl halide. masterorganicchemistry.com For all practical purposes, these compounds are often considered inert to the SN2 mechanism due to the extreme steric crowding. masterorganicchemistry.comyoutube.com The bulky groups surrounding the reaction center effectively block the path of the incoming nucleophile, significantly raising the energy of the transition state and thus the activation barrier for the reaction. nih.govyoutube.com

Table 1: Relative Rates of SN2 Reactions for Various Alkyl Halides

| Alkyl Halide | Structure | Classification | Relative Rate | Steric Hindrance |

|---|---|---|---|---|

| Methyl Chloride | CH₃Cl | Methyl | ~1000 | Very Low |

| Ethyl Chloride | CH₃CH₂Cl | Primary | ~50 | Low |

| Propyl Chloride | CH₃CH₂CH₂Cl | Primary | ~40 | Low |

| Isobutyl Chloride | (CH₃)₂CHCH₂Cl | Primary (β-branched) | ~4 | Moderate |

| Neopentyl Chloride | (CH₃)₃CCH₂Cl | Primary (β-tert-butyl) | ~0.00001 | Very High |

| This compound | (CH₃)₃CCH(CH₃)CH₂Cl | Primary (highly branched) | Extremely Low (by analogy) | Very High |

Competitive SN1/SN2 Mechanisms in Secondary Chloroalkanes

Nucleophilic substitution reactions can proceed via two main competing mechanisms: SN1 and SN2. wikipedia.org The preferred pathway is largely determined by the structure of the alkyl halide. wikipedia.orguci.edu SN2 reactions, which are bimolecular and occur in a single concerted step, are favored by unhindered substrates like methyl and primary halides. ncert.nic.inuci.edu SN1 reactions, which are unimolecular and proceed through a carbocation intermediate, are favored by substrates that can form stable carbocations, such as tertiary and some secondary halides. masterorganicchemistry.combyjus.com

For this compound, a primary alkyl halide, an SN2 reaction is theoretically the expected substitution pathway. However, as detailed in section 4.1.2.2, the extreme steric hindrance renders the SN2 reaction exceptionally slow. masterorganicchemistry.comyoutube.com

The alternative SN1 pathway is also highly unfavorable for this substrate under normal conditions. The SN1 mechanism requires the formation of a carbocation in the rate-determining step. byjus.com this compound would have to form a primary carbocation, which is highly unstable and energetically costly. masterorganicchemistry.comlibretexts.org Therefore, there is no effective competition between SN1 and SN2 pathways for this compound under typical conditions; both are significantly inhibited.

Factors Influencing Reaction Rates: Leaving Group Efficacy and Nucleophile Strength

The rate of nucleophilic substitution reactions is influenced by several key factors, including the efficacy of the leaving group and the strength of the nucleophile. nih.govdalalinstitute.com

Leaving Group Efficacy: The leaving group is involved in the rate-determining step of both SN1 and SN2 reactions. wikipedia.orglibretexts.orglibretexts.org A good leaving group is one that is stable once it has detached from the substrate. dalalinstitute.com This stability is inversely related to its basicity; weak bases are good leaving groups because they can effectively stabilize the negative charge they acquire. dalalinstitute.compressbooks.pub For the halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻. libretexts.orgpressbooks.pub Therefore, the chloride ion in this compound is a reasonably good leaving group, though not as effective as bromide or iodide. msu.edulibretexts.org

Nucleophile Strength: The role of the nucleophile's strength depends on the reaction mechanism.

In an SN2 reaction , the nucleophile is directly involved in the single, rate-determining step. wikipedia.orgpressbooks.pub A stronger, more reactive nucleophile will attack the substrate more readily, leading to a faster reaction rate. pressbooks.pub Strong nucleophiles are typically species with a negative charge and high electron density, such as hydroxides (OH⁻), alkoxides (RO⁻), and cyanides (CN⁻). pressbooks.pub

In an SN1 reaction , the nucleophile is not involved in the rate-determining step, which is the formation of the carbocation. libretexts.orglibretexts.org Therefore, the strength of the nucleophile does not affect the rate of an SN1 reaction. libretexts.orglibretexts.org However, if multiple nucleophiles are present, their relative concentrations and nucleophilicities will determine the composition of the product mixture. libretexts.org

For this compound, even a very strong nucleophile would struggle to effect an SN2 reaction due to the overwhelming steric hindrance.

Elimination Reactions (E1, E2, E1cB)

Elimination reactions are another major class of reactions for alkyl halides, often competing with substitution reactions. chemistry.coachquora.com These reactions involve the removal of two substituents from adjacent atoms, typically resulting in the formation of a double bond (an alkene). byjus.com The primary mechanisms are E1 (unimolecular), E2 (bimolecular), and E1cB (unimolecular conjugate base). quora.com

Mechanistic Divergence in Alkyl Halide Reactions

The structure of the alkyl halide is a critical factor in determining which elimination mechanism is favored.

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a β-carbon at the same time the leaving group departs from the α-carbon. byjus.comkhanacademy.org The rate is dependent on the concentration of both the substrate and the base (second-order kinetics). quora.com E2 reactions are favored by strong bases and can occur with primary, secondary, or tertiary alkyl halides. youtube.comlumenlearning.com For a sterically hindered primary substrate like this compound, an E2 reaction is a viable pathway, especially when a strong, bulky base is used which would further disfavor the competing SN2 reaction. youtube.com

E1 Mechanism: This is a two-step process that begins with the slow, rate-determining formation of a carbocation, identical to the first step of the SN1 reaction. byjus.com In the second step, a weak base removes a β-proton to form the alkene. quora.com This mechanism is favored by substrates that form stable carbocations (tertiary > secondary) and is common under conditions with weak bases and polar protic solvents. byjus.comquora.com For this compound, the E1 pathway is unlikely due to the difficulty of forming the unstable primary carbocation. quora.com

E1cB Mechanism: This two-step mechanism involves the formation of a carbanion intermediate (conjugate base) in the first step, followed by the departure of the leaving group in the second step. quora.comlibretexts.org It is less common and typically requires a poor leaving group and a carbon atom where the resulting negative charge can be stabilized by an adjacent electron-withdrawing group. quora.com This mechanism is not relevant for this compound.

Competition between Substitution and Elimination Pathways

Substitution and elimination reactions are often in direct competition. chemistry.coachquora.comyoutube.com The balance between the two is determined by several factors, primarily the structure of the alkyl halide and the nature of the nucleophile/base. libretexts.orgyoutube.com

Substrate Structure: As steric hindrance increases at the α-carbon, the SN2 pathway becomes less favorable. ncert.nic.inyoutube.com For tertiary halides, elimination is often the dominant pathway because substitution is sterically blocked. libretexts.orgsmore.com While this compound is a primary halide, its significant steric bulk at the β-carbon severely hinders the SN2 reaction, making the E2 elimination pathway more competitive, particularly with strong bases. youtube.comyoutube.com

Nucleophile vs. Base Character: Reagents can act as both nucleophiles and bases. Strong, non-bulky bases/nucleophiles (e.g., OH⁻, CH₃O⁻) can lead to a mixture of SN2 and E2 products for primary and secondary halides. uci.edu However, strong, sterically hindered bases (e.g., potassium tert-butoxide, (CH₃)₃CO⁻K⁺) are poor nucleophiles due to their bulk but are effective at removing protons. chemistry.coachyoutube.com Therefore, using a bulky base with a substrate like this compound strongly favors the E2 elimination pathway over the already slow SN2 reaction. youtube.comyoutube.com

Temperature: Higher temperatures generally favor elimination over substitution. youtube.commasterorganicchemistry.com

Regioselectivity in Alkene Formation: Zaitsev's and Hofmann's Rules

When an alkyl halide has different types of β-hydrogens, elimination can lead to the formation of more than one constitutional isomer of the alkene. The regioselectivity of the E2 reaction is governed by two general principles: Zaitsev's rule and Hofmann's rule. msu.edulumenlearning.com

Zaitsev's Rule: This rule states that when multiple elimination products are possible, the major product will be the more substituted (and therefore more thermodynamically stable) alkene. lumenlearning.comyoutube.comlibretexts.org This outcome is typically observed when using small, strong bases like sodium ethoxide or potassium hydroxide. khanacademy.orgyoutube.com

Hofmann's Rule: This rule predicts that the major product will be the less substituted alkene. reddit.commasterorganicchemistry.com This outcome is favored under specific conditions, most notably when a sterically bulky base (like potassium tert-butoxide) is used. youtube.comyoutube.comchadsprep.com The bulky base has difficulty accessing the more sterically hindered β-hydrogens that would lead to the Zaitsev product, so it preferentially removes a more accessible proton from a less hindered β-carbon. masterorganicchemistry.comyoutube.com This is also observed with poor leaving groups, such as fluorine. reddit.com

For this compound, there are two different β-carbons with hydrogens that can be removed:

Hydrogen at C3: Removal of this hydrogen (a methine proton) would lead to the more substituted (trisubstituted) alkene, the Zaitsev product .

Hydrogen at C1: Removal of a hydrogen from the methyl group attached to C3 would lead to the less substituted (disubstituted) alkene, the Hofmann product .

Table 2: Predicted E2 Elimination Products of this compound

| Base Used | Favored Rule | Predicted Major Product | Alkene Substitution |

|---|---|---|---|

| Sodium Ethoxide (CH₃CH₂O⁻Na⁺) | Zaitsev's Rule | 2,3,4,4-Tetramethyl-2-pentene | Trisubstituted |

| Potassium tert-Butoxide ((CH₃)₃CO⁻K⁺) | Hofmann's Rule | 3,4,4-Trimethyl-2-methylenepentane | Disubstituted |

The significant steric hindrance of the substrate itself, combined with the use of a bulky base, would strongly favor the formation of the Hofmann product. youtube.comchadsprep.com The base would more easily abstract a proton from the less hindered methyl group than from the more hindered C3 carbon.

Stereoselectivity of E2 Reactions and Conformational Requirements

The bimolecular elimination (E2) reaction is a concerted process where a base removes a proton and a leaving group departs simultaneously. masterorganicchemistry.com The stereochemical outcome of this reaction is dictated by the relative orientation of the abstracted proton and the leaving group, which must be in an anti-periplanar arrangement. chemistrysteps.comchemistrysteps.com This geometric constraint is crucial for the efficient overlap of the developing p-orbitals to form the new pi bond of the alkene product.

For this compound, the carbon bearing the chlorine atom (C1) is the alpha-carbon, and the adjacent carbon (C2) is the beta-carbon. The beta-carbon has one hydrogen atom. For an E2 reaction to occur, this beta-hydrogen and the chlorine atom must adopt a conformation where they are 180° apart.

Due to the presence of only one beta-hydrogen, the E2 reaction of this compound is expected to be stereospecific rather than stereoselective. chemistrysteps.com Stereoselective reactions offer a choice between two or more stereoisomeric products, with one being favored, which typically occurs when there are two or more beta-hydrogens. chemistrysteps.com In this case, with a single beta-hydrogen, the geometry of the product is predetermined by the conformation of the reactant.

The steric bulk of the tert-butyl group at C2 and the two methyl groups at C3 significantly influences the stability of the required anti-periplanar conformation. While acyclic alkanes have more conformational freedom compared to cyclic systems, significant gauche interactions can raise the energy of certain conformers, potentially affecting the reaction rate. fiveable.melibretexts.org The primary product of the E2 elimination of this compound is predicted to be 2,2,3-trimethylpent-1-ene.

Table 1: Conformational Requirements for E2 Reaction of this compound

| Reactant | Product | Required Conformation | Key Feature |

|---|

Radical Reactions and Their Role in Transformations

Radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. youtube.comopenstax.org

Oxidative Degradation via Radical Processes

The oxidative degradation of haloalkanes can be initiated by factors such as heat or light, leading to the homolytic cleavage of the carbon-halogen bond. In the case of this compound, this would generate a 2,2,3-trimethylpentyl radical and a chlorine radical.

The stability of the resulting carbon radical is a key factor in determining the reaction pathway. The 2,2,3-trimethylpentyl radical is a primary radical, which is generally less stable than secondary or tertiary radicals. youtube.com However, the presence of bulky alkyl groups can influence its reactivity.

In the presence of oxygen, this primary radical can react to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another molecule of this compound, propagating the chain reaction and leading to the formation of hydroperoxides and other oxygenated products. The complexity of the resulting product mixture would depend on the reaction conditions.

Photochemically Initiated Reactions

Photochemical initiation involves the use of light to break chemical bonds. The carbon-chlorine bond in this compound can be cleaved by ultraviolet (UV) light to generate a primary alkyl radical and a chlorine radical. openstax.org

Once initiated, the chlorine radical can abstract a hydrogen atom from another molecule of the parent alkane. The selectivity of this abstraction depends on the reactivity of the halogen radical. Chlorine radicals are highly reactive and less selective, meaning they can abstract primary, secondary, or tertiary hydrogens, often leading to a mixture of products. youtube.com In this compound, there are primary, secondary, and tertiary hydrogens available for abstraction.

Table 2: Potential Products of Photochemical Chlorination of this compound

| Hydrogen Abstracted | Resulting Radical | Dichlorinated Product |

|---|---|---|

| Primary (C1) | 1-chloro-2,2,3-trimethylpent-1-yl radical | 1,1-dichloro-2,2,3-trimethylpentane |

| Tertiary (C3) | 1-chloro-2,2,3-trimethylpent-3-yl radical | 1,3-dichloro-2,2,3-trimethylpentane |

| Secondary (C4) | 1-chloro-2,2,3-trimethylpent-4-yl radical | 1,4-dichloro-2,2,3-trimethylpentane |

| Primary (C5) | 1-chloro-2,2,3-trimethylpent-5-yl radical | 1,5-dichloro-2,2,3-trimethylpentane |

| Primary (on C2-methyl) | 1-chloro-2-(chloromethyl)-2,3-dimethylpentane | 1-chloro-2-(chloromethyl)-2,3-dimethylpentane |

The relative abundance of these dichlorinated products would depend on the number of each type of hydrogen and the relative reactivity of each site towards abstraction by a chlorine radical.

Advanced Spectroscopic Characterization Techniques for 1 Chloro 2,2,3 Trimethylpentane

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of 1-Chloro-2,2,3-trimethylpentane, enabling a precise mapping of its atomic connectivity and spatial arrangement.

Elucidation of Carbon Skeleton and Hydrogen Environment

The carbon skeleton of this compound is unequivocally defined by its ¹³C NMR spectrum. The molecule possesses eight distinct carbon atoms, and in a proton-decoupled ¹³C NMR spectrum, eight unique signals are expected, confirming the asymmetric nature of the carbon framework. The chemical shifts of these carbons are influenced by their local electronic environment. For instance, the carbon atom bonded to the electronegative chlorine atom (C1) is anticipated to resonate at a lower field (higher ppm value) compared to the other alkyl carbons. The quaternary carbon at the C2 position, bonded to two other carbons, and the tertiary carbon at C3 would also exhibit characteristic chemical shifts.

The ¹H NMR spectrum provides complementary information regarding the hydrogen environment. The integration of the signals in the ¹H NMR spectrum corresponds to the ratio of protons in different chemical environments. For this compound, a variety of distinct proton signals are expected due to the molecule's lack of symmetry. The protons on the carbon adjacent to the chlorine atom (C1) would be the most deshielded and thus appear at the highest chemical shift. The various methyl groups and the methylene (B1212753) and methine protons throughout the pentane (B18724) chain would each give rise to separate signals, with their multiplicity (splitting pattern) dictated by the number of neighboring protons.

Analysis of Chemical Shifts and Coupling Constants for Structural Confirmation

A detailed analysis of chemical shifts and spin-spin coupling constants is crucial for the definitive structural confirmation of this compound.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -CH₂Cl | 3.4 - 3.6 | Doublet of doublets |

| -CH(CH₃)- | 1.8 - 2.0 | Multiplet |

| -CH₂CH₃ | 1.4 - 1.6 | Quartet |

| -C(CH₃)₂- | 1.0 - 1.2 | Singlet |

| -CH(CH₃)- | 0.9 - 1.1 | Doublet |

| -CH₂CH₃ | 0.8 - 1.0 | Triplet |

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₂Cl | 45 - 55 |

| -C(CH₃)₂- | 40 - 50 |

| -CH(CH₃)- | 30 - 40 |

| -CH₂CH₃ | 20 - 30 |

| -C(CH₃)₂- | 25 - 35 |

| -CH(CH₃)- | 15 - 25 |

| -CH₂CH₃ | 10 - 20 |

| Quaternary C | 35 - 45 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The coupling constants (J-values) extracted from the high-resolution ¹H NMR spectrum provide through-bond connectivity information. For example, the protons on C1 would be coupled to the proton on C2, resulting in a doublet. The proton on C3 would be coupled to the protons on the adjacent methylene group (C4) and the methyl group, leading to a complex multiplet. These coupling patterns are instrumental in piecing together the molecular structure.

Advanced NMR Techniques for Conformation and Dynamics

To further probe the three-dimensional structure and dynamic processes of this compound, advanced NMR techniques are employed. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are particularly informative.

A COSY spectrum would reveal correlations between protons that are coupled to each other, visually confirming the proton connectivity map. For instance, a cross-peak between the signals of the -CH₂Cl protons and the C2 proton would definitively establish their proximity.

An HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of both the ¹H and ¹³C NMR spectra. By combining the information from 1D and 2D NMR experiments, a complete and detailed picture of the molecule's static and dynamic structure can be constructed.

Infrared (IR) and Raman Spectroscopy Investigations

Vibrational Mode Analysis and Band Assignments

The IR and Raman spectra of this compound are characterized by a series of absorption and scattering bands, respectively, each corresponding to a specific molecular vibration.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2850-3000 | C-H stretch | Alkane |

| 1450-1470 | C-H bend | Alkane |

| 1370-1390 | C-H bend (gem-dimethyl) | Alkane |

| 650-800 | C-Cl stretch | Alkyl Halide |

The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. The various C-H bending vibrations appear in the fingerprint region (below 1500 cm⁻¹). A key feature in the IR spectrum is the C-Cl stretching vibration, which is anticipated to appear in the 650-800 cm⁻¹ range. The presence of the gem-dimethyl group at the C2 position would likely give rise to a characteristic bending vibration around 1370-1390 cm⁻¹.

Raman spectroscopy provides complementary information. While C-H stretching and bending modes are also observable in the Raman spectrum, the C-Cl stretch is often a strong and easily identifiable Raman band. The symmetric vibrations of the carbon skeleton are also typically more intense in the Raman spectrum compared to the IR spectrum.

Correlation with Molecular Structure and Functional Groups

The correlation between the observed vibrational frequencies and the molecular structure allows for the confirmation of the presence of specific functional groups. The distinct C-Cl stretching band confirms the identity of the compound as a chloroalkane. The complex pattern of C-H stretching and bending vibrations is consistent with the highly branched and saturated alkyl structure of this compound. By comparing the experimental IR and Raman spectra with theoretical calculations or with spectra of structurally similar molecules, a detailed assignment of the vibrational modes can be achieved, further solidifying the structural elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In the context of this compound, MS analysis is critical for determining the molecular weight and for deducing the structural arrangement through the analysis of fragment ions.

Upon introduction into the mass spectrometer, the this compound molecule is ionized, typically by electron impact (EI), which involves bombarding the molecule with high-energy electrons. This process removes an electron from the molecule, forming a positively charged molecular ion (M⁺•). lumenlearning.com Due to the high energy of this process, the molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller charged fragments and neutral radicals. docbrown.info Only the charged fragments are detected and presented in the mass spectrum.

A key characteristic in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks for any fragment containing a chlorine atom. orgchemboulder.com Natural chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. orgchemboulder.com Consequently, any detected fragment containing a chlorine atom will appear as a pair of peaks (at m/z and m/z+2) with a relative intensity ratio of about 3:1, which is a distinctive signature for the presence of chlorine in the fragment. orgchemboulder.com

While specific experimental mass spectral data for this compound is not widely available in public databases, its fragmentation pathways can be predicted based on the established principles of mass spectrometry for haloalkanes and the stability of the resulting carbocations. wikipedia.orgyoutube.com The fragmentation of the molecular ion is driven by the cleavage of the weakest bonds and the formation of the most stable carbocation intermediates. wikipedia.org

Expected Fragmentation Pathways for this compound:

Alpha-Cleavage (α-cleavage): This involves the cleavage of the C-C bond adjacent to the chlorine atom. For this compound, this would lead to the loss of a chloromethyl radical (•CH₂Cl) or the formation of a chloromethyl cation ([CH₂Cl]⁺). However, the most likely fragmentation pathway in alkyl halides is the heterolytic cleavage of the carbon-halogen bond.

Cleavage of the Carbon-Chlorine Bond: The C-Cl bond is one of the weakest bonds in the molecule and is prone to cleavage. This results in the loss of a chlorine radical (•Cl) to form a stable secondary carbocation with m/z corresponding to the [C₈H₁₇]⁺ fragment.

Cleavage of Carbon-Carbon Bonds: The highly branched structure of this compound offers several possibilities for C-C bond cleavage, leading to the formation of stable tertiary and secondary carbocations. The loss of various alkyl radicals is expected. For instance, the loss of an ethyl radical (•CH₂CH₃) or a propyl radical would lead to significant fragment ions. The formation of a tertiary carbocation is particularly favored due to its stability.

Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) from the molecular ion can occur, leading to a fragment ion with a mass corresponding to [C₈H₁₆]⁺•. This is a common fragmentation pathway for larger chloroalkanes. orgchemboulder.com

The relative abundance of the fragment ions will depend on the stability of the resulting carbocations and neutral radicals. Fragmentation that leads to more stable carbocations (tertiary > secondary > primary) is generally favored.

Predicted Major Fragment Ions in the Mass Spectrum of this compound:

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 148/150 | [C₈H₁₇Cl]⁺• | Molecular Ion (M⁺•) |

| 113 | [C₈H₁₇]⁺ | Loss of •Cl from the molecular ion |

| 112 | [C₈H₁₆]⁺• | Loss of HCl from the molecular ion |

| 85 | [C₆H₁₃]⁺ | Cleavage of the C₂-C₃ bond with loss of a propyl radical |

| 71 | [C₅H₁₁]⁺ | Cleavage leading to a pentyl cation |

| 57 | [C₄H₉]⁺ | Formation of a stable tert-butyl cation |

| 43 | [C₃H₇]⁺ | Formation of an isopropyl cation |

This table is predictive and based on general fragmentation principles.

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally determining the elemental composition of the molecular ion and its fragments. While nominal mass spectrometry provides integer mass-to-charge ratios, HRMS can measure m/z values to several decimal places. orgchemboulder.com This high precision allows for the calculation of the exact elemental formula.

For this compound, the theoretical exact masses of the molecular ions containing the two chlorine isotopes can be calculated with high precision:

[C₈H₁₇³⁵Cl]⁺• : Calculated exact mass

[C₈H₁₇³⁷Cl]⁺• : Calculated exact mass

By comparing the experimentally measured exact mass from an HRMS analysis with the theoretical exact masses of all possible elemental formulas, the correct formula can be confidently assigned. This is a powerful tool for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Combination of Spectroscopic Data for Comprehensive Structural Research

While each spectroscopic technique provides valuable pieces of the structural puzzle, the most reliable and comprehensive structural elucidation is achieved by combining data from multiple techniques, such as NMR, IR, and MS.

For this compound, the combination of these techniques would work as follows:

Mass Spectrometry (MS) would confirm the molecular weight and elemental formula (via HRMS). The isotopic pattern for chlorine would confirm the presence of a single chlorine atom. The fragmentation pattern would provide strong evidence for the branched alkyl structure.

Infrared (IR) Spectroscopy would show characteristic C-H stretching and bending vibrations for the alkane structure and a distinct C-Cl stretching absorption, confirming the presence of the chloro- group.

Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C) would provide the most detailed information about the carbon-hydrogen framework.

¹³C NMR would indicate the number of unique carbon environments, which for the proposed structure of this compound would be eight distinct signals, confirming the asymmetry of the molecule.

¹H NMR would show the number of different proton environments, their integrations would give the ratio of protons in each environment, and the splitting patterns (multiplicity) would reveal the connectivity of the protons, allowing for the definitive placement of the methyl and ethyl groups and the chloromethyl group.

By integrating the information from these complementary techniques, a complete and unambiguous structural assignment of this compound can be achieved.

Environmental Fate and Transformation Research of Organochlorine Compounds

Environmental Transport Mechanisms

The movement of a chemical through the environment is governed by its physical and chemical properties. For volatile organic compounds (VOCs) like 1-Chloro-2,2,3-trimethylpentane, volatilization and atmospheric transport are key processes. usgs.gov

Volatilization:

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the gaseous phase. For a compound like this compound, volatilization from soil and water surfaces is a likely and significant transport mechanism. mdpi.com Several factors influence the rate of volatilization:

Vapor Pressure: This is a measure of a substance's tendency to evaporate. While specific data for this compound is not available, as a C8 chlorinated alkane, it is expected to have a relatively high vapor pressure, indicating a high potential to volatilize.

Henry's Law Constant: This constant describes the partitioning of a chemical between the air and water phases. A higher Henry's Law constant indicates a greater tendency to move from water to air. Volatile organic compounds generally have high Henry's Law constants. nih.gov

Environmental Conditions: Temperature, wind speed, and the properties of the environmental matrix (e.g., soil type, water turbulence) all affect volatilization rates. researchgate.net

Given its likely physicochemical properties, this compound is expected to readily volatilize from contaminated soil and water.

Atmospheric Transport:

Once in the atmosphere, VOCs can be transported over long distances. usgs.gov The extent of atmospheric transport depends on the compound's atmospheric lifetime, which is determined by its resistance to atmospheric degradation processes. The primary removal mechanism for many VOCs in the atmosphere is reaction with hydroxyl radicals (•OH). The branching in the structure of this compound may influence its reactivity with these radicals. Compounds that are less reactive in the atmosphere have longer lifetimes and therefore a greater potential for long-range transport.

Table 4: Factors Influencing the Volatilization and Atmospheric Transport of this compound

| Transport Process | Key Influencing Factor | Implication for this compound |

| Volatilization from Soil/Water | Vapor Pressure | Expected to be relatively high, promoting volatilization. |

| Henry's Law Constant | Expected to be high, favoring partitioning into the atmosphere from water. | |

| Temperature | Higher temperatures increase volatilization rates. | |

| Atmospheric Transport | Atmospheric Lifetime | Dependent on reaction rate with atmospheric oxidants (e.g., •OH radicals). |

| Wind Patterns | Dictates the direction and distance of transport. |

Leaching and Transport in Soil and Groundwater Systems

The potential for a chemical to move through soil and enter groundwater, a process known as leaching, is fundamentally linked to its partitioning behavior between the soil and water phases. This behavior is scientifically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to adsorb to soil particles, particularly the organic carbon fraction, thereby reducing its mobility and the likelihood of leaching into groundwater. Conversely, a low Koc value suggests weaker sorption to soil and greater mobility with percolating water.

Various Quantitative Structure-Activity Relationship (QSAR) models use log Kow to predict log Koc. A commonly used general estimation for nonpolar organic compounds is:

log Koc ≈ 0.9 * log Kow

Given the estimated log Kow for this compound is approximately 4.5, its log Koc can be estimated to be around 4.05.

Estimated Environmental Partitioning Parameters for this compound

| Parameter | Estimated Value | Log Value | Significance |

|---|

A Koc value in this range suggests that this compound will have a low mobility in soil. nih.gov The compound is expected to bind strongly to the organic matter present in the upper soil layers. Consequently, its downward transport with infiltrating water would be significantly retarded. nih.gov This strong sorption minimizes the potential for leaching into deeper soil horizons and ultimately into groundwater systems. sciencelearn.org.nz While transport is possible, it would be a very slow process, making significant groundwater contamination less likely except in scenarios of direct, large-scale release or in soils with extremely low organic carbon content. The transport of such hydrophobic compounds in the subsurface is often associated with the movement of colloidal particles to which they are sorbed, rather than in the dissolved phase.

Partitioning Behavior in Environmental Compartments (e.g., air-water, water-sediment)

The distribution of this compound in the environment is governed by its tendency to partition between different environmental media: air, water, soil, and sediment. This behavior is dictated by its physical and chemical properties, such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow).

Air-Water Partitioning

The partitioning between air and water is described by the Henry's Law constant (H). This value can be estimated from the ratio of the compound's vapor pressure to its water solubility. For this compound, with an estimated vapor pressure of approximately 2.5 mmHg and very low water solubility, the Henry's Law constant is expected to be high. This indicates a strong tendency for the compound to volatilize from water into the atmosphere. If released into surface water, a significant fraction of this compound would be expected to escape into the air, where it would then be subject to atmospheric transport and degradation processes.

Water-Sediment Partitioning

The partitioning between the water column and bottom sediments is largely governed by the same principles as soil-water partitioning, with the organic carbon content of the sediment being the primary controlling factor. nih.gov Given its high estimated Koc value (~11,220 L/kg), this compound that enters an aquatic system will predominantly partition out of the water phase and adsorb to suspended and bottom sediments. nih.govmit.edu This process effectively removes the compound from the water column, leading to its accumulation in the sediment bed, which then acts as a long-term reservoir for the contaminant.

Summary of Partitioning Behavior

| Environmental Compartment Interface | Expected Partitioning Behavior of this compound | Governing Factors |

|---|---|---|

| Air-Water | Favors partitioning into the air (volatilization). | High vapor pressure, low water solubility (High Henry's Law Constant). |

| Water-Sediment | Strongly favors partitioning into the sediment. | High hydrophobicity (high Koc), affinity for organic carbon in sediment. nih.gov |

Bioaccumulation Potential in Environmental Systems

Bioaccumulation refers to the process by which a chemical is taken up by an organism from the environment, resulting in a concentration in the organism that is higher than in the surrounding medium. For aquatic organisms, this is often quantified by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in the organism to its concentration in the water at steady state. nih.gov

Uptake and Accumulation in Environmental Biota (excluding human health impacts)

The primary determinant for the bioaccumulation potential of a non-metabolized organic chemical is its hydrophobicity, as indicated by its log Kow value. sfu.ca Highly hydrophobic compounds, like this compound, have a strong affinity for the fatty tissues (lipids) of organisms and will preferentially partition from the water into these tissues.

The BCF of a chemical can be estimated from its log Kow using various QSAR models. For organic chemicals with log Kow values in the range of 2 to 6, a linear relationship is often observed. nih.gov However, for highly hydrophobic substances, this relationship can become non-linear. researchgate.netnih.gov Based on its estimated log Kow of ~4.5, this compound is expected to have a significant potential for bioconcentration in aquatic organisms.

Using a common screening-level QSAR equation:

log BCF ≈ 0.85 * log Kow - 0.7

The estimated log BCF for this compound would be approximately 3.1, which corresponds to a BCF value of around 1,260 L/kg.

Estimated Bioaccumulation Parameters for this compound

| Parameter | Estimated Log Value | Estimated Value | Regulatory Significance |

|---|---|---|---|

| Octanol-Water Partition Coefficient (Kow) | ~4.5 | ~31,622 | Indicates high hydrophobicity. wikipedia.org |

A BCF value greater than 1,000 is often used as a criterion to classify a substance as bioaccumulative. nih.gov Therefore, this compound is likely to be taken up and accumulated by environmental biota, such as fish, invertebrates, and microorganisms, to concentrations substantially higher than those in the surrounding water. This accumulation occurs primarily through passive diffusion across respiratory surfaces (like gills) and, to a lesser extent, dermal absorption.

Trophic Transfer Dynamics (excluding effects)

Trophic transfer, or biomagnification, is the process by which the concentration of a contaminant increases in successive trophic levels of a food web. nih.gov While bioaccumulation relates to uptake from the environment, biomagnification specifically describes the accumulation of a chemical from the diet. sfu.ca Persistent and hydrophobic compounds that are not easily metabolized are most likely to biomagnify. nih.govresearchgate.net

There are no specific studies on the trophic transfer of this compound. However, based on its characteristics as a persistent organochlorine compound with high hydrophobicity and bioaccumulation potential, it is plausible that it would undergo trophic transfer. acs.orgpsu.edu

The process would occur as follows:

Base of the Food Web: Small organisms like plankton and invertebrates accumulate the compound from the water and sediment.

Primary Consumers: Herbivores and detritivores consume these smaller organisms, ingesting the accumulated contaminant. Because the chemical is stored in fatty tissues and is not easily excreted or metabolized, it is retained in the consumer's body.

Secondary and Tertiary Consumers: Predators consuming the primary consumers receive a higher dose of the contaminant. This process continues up the food chain, with top predators accumulating the highest concentrations of the compound relative to their body weight.

The efficiency of trophic transfer is influenced by factors such as the organism's metabolic capability, feeding rate, and the lipid content of its prey. nih.gov For a compound like this compound, which is expected to be metabolically stable, significant biomagnification in both aquatic and terrestrial food webs is a distinct possibility.

Industrial and Advanced Synthetic Applications of Branched Chloroalkanes

Role as Synthetic Intermediates in Fine Chemical Synthesis

Halogenated organic compounds are fundamental building blocks in organic chemistry. nih.gov They serve as vital synthetic intermediates in a wide array of transformations, including cross-coupling reactions and nucleophilic substitutions. nih.gov The reactivity of 1-Chloro-2,2,3-trimethylpentane is centered around its carbon-chlorine bond, which can undergo nucleophilic substitution, elimination, and free-radical reactions. smolecule.com The specific arrangement and bulk of its methyl groups significantly influence its reactivity compared to less branched isomers. smolecule.com

Alkyl halides like this compound are foundational precursors for a multitude of specialized organic molecules due to the versatility of the chlorine atom as a leaving group. nih.gov

Pharmaceuticals: Chlorine-containing compounds have a substantial presence in medicinal chemistry, with over 250 FDA-approved drugs featuring a chlorine atom. nih.govnih.gov In the United States, over 88% of pharmaceuticals rely on chlorine chemistry during their manufacturing process. nih.gov While specific applications of this compound are not documented in publicly available literature, its nature as a chloroalkane places it within the class of compounds used to build the carbon skeleton of complex pharmaceutical agents. nih.govnih.gov The introduction of its unique 2,2,3-trimethylpentyl group could be used to enhance lipophilicity or to control the conformation of a drug molecule, which are critical parameters in drug design. Biocatalytic processes are also increasingly used for the synthesis of chiral pharmaceutical intermediates from precursors such as haloalkanes. researchgate.net

Table 1: Examples of Pharmaceutical Classes Utilizing Chloro-Compound Intermediates

| Therapeutic Area | Role of Chlorine in Synthesis | Example Drug Classes |

| Infectious Diseases | Serves as a reactive site for building complex heterocyclic structures. | Antibacterials, Antimalarials. nih.gov |

| Oncology | Used to create alkylating agents or as part of the final molecular scaffold. | Antineoplastic Agents. nih.gov |

| Central Nervous System | Incorporated to modulate biological activity and metabolic stability. | Drugs for Depression, Epilepsy. nih.gov |

Agrochemicals: The development of modern agrochemicals frequently involves alkyl halide intermediates. nih.govpatsnap.com These compounds are used to synthesize a range of active ingredients, from herbicides to insecticides. acs.orgacs.org For instance, certain pyrethroid insecticides are synthesized from substituted methanol (B129727) precursors reacted with acid chlorides, and some isoxazole (B147169) herbicides are prepared via cycloaddition reactions involving haloalkyl-substituted acetylenes. acs.orgacs.org The branched structure of this compound could be leveraged to design new pesticides with specific target interactions and improved environmental profiles, aligning with the global trend towards more sustainable agricultural solutions. patsnap.com

Table 2: Agrochemicals Derived from Haloalkane Precursors

| Agrochemical Type | Synthetic Role of Haloalkane | General Outcome |

| Pyrethroid Insecticides | Precursor for creating ester linkages in the final molecule. | Highly active insecticidal compounds. acs.org |

| Isoxazole Herbicides | Provides the haloalkyl group in a key cycloaddition step. | Pre- and post-emergent herbicides. acs.org |

| Biphenylmethyl Oxime Ethers | Used to form the ether linkage, enhancing insecticidal activity. | Potent insecticides and acaricides. acs.org |

Polymers: Chlorinated alkanes play a significant role in polymer science, both as additives and as reactants in polymer synthesis. chinesechemsoc.orglibretexts.org Polychlorinated alkanes (PCAs) are widely used as plasticizers and flame retardants in polymers like polyvinyl chloride (PVC). researchgate.net Furthermore, the direct chlorination of existing polymer backbones is a method used to modify their physical properties. google.comresearchgate.net For example, the chlorination of polyethylene (B3416737) can increase its chlorine content significantly, altering its characteristics. google.com The introduction of the bulky 2,2,3-trimethylpentyl group from this compound onto a polymer chain could impart unique solubility, thermal, or mechanical properties.

The utility of this compound as a building block lies in its ability to introduce a sterically hindered, non-polar alkyl group into a target molecule. Through transformations such as the formation of a Grignard reagent, the 2,2,3-trimethylpentyl moiety can be coupled with other molecules to construct complex three-dimensional structures. This steric bulk can be a powerful tool in synthesis, used to direct the stereochemistry of subsequent reactions or to shield a reactive center within a molecule. While haloalkynes are often highlighted as exceptionally versatile building blocks, the fundamental principle of using a halogenated hydrocarbon to rapidly assemble complex molecular skeletons is broadly applicable. acs.org

Process Chemistry Development for Industrial Production

The transition from laboratory-scale synthesis to industrial production requires significant process optimization to ensure scalability, efficiency, and sustainability.

The industrial synthesis of a compound like this compound, likely produced via the free-radical chlorination of 2,2,3-trimethylpentane, would require careful optimization of reaction conditions. smolecule.com Key parameters that are typically screened include temperature, reactant concentrations, solvent, and the choice and amount of catalyst or initiator. researchgate.netresearchgate.net For example, in many organic reactions, lowering the temperature and reactant concentration can limit the formation of unwanted byproducts from decomposition, leading to a higher yield of the desired product. researchgate.net The choice of solvent can also impact the reaction outcome, although in some cases, its effect is minimal. researchgate.net For large-scale production, moving from batch to continuous flow processing is often a key goal to improve efficiency and safety.

Table 3: Illustrative Optimization of a Generic Alkane Chlorination Reaction

| Entry | Temperature (°C) | Reactant Concentration (M) | Initiator | Yield (%) |

| 1 | 50 | 0.5 | Heat | 45 |

| 2 | 25 | 0.5 | UV Light | 68 |

| 3 | 25 | 0.2 | UV Light | 75 |

| 4 | 0 | 0.1 | UV Light | 82 |

This table is for illustrative purposes to demonstrate general optimization principles. researchgate.net

Modern chemical manufacturing places a strong emphasis on "green" or sustainable chemistry. For the synthesis of haloalkanes, this involves moving away from harsh reagents and energy-intensive conditions. One promising area is the use of photocatalysis, which employs visible light as a clean and inexpensive energy source for radical-based synthesis. nih.gov For instance, photoredox-catalyzed methods have been developed to convert aldehydes into alkyl halides using atom-economical halogen sources. nih.gov Another sustainable approach is biocatalysis, which uses enzymes like halogenases to introduce halogen atoms with high regio- and stereoselectivity under mild, aqueous conditions. nih.gov These enzymatic methods are being explored for the synthesis of natural products and could be adapted for the production of specialty haloalkanes like this compound. nih.gov

Applications in Material Science and Advanced Manufacturing

Halogenated organic compounds are considered essential "designer molecules" for creating advanced materials with tailored properties. nih.gov

The primary application of chlorinated alkanes in material science is as additives in polymers. researchgate.net Short- and medium-chain chlorinated paraffins are incorporated into materials like PVC, rubber, and polyurethane as plasticizers to increase flexibility and as flame retardants to improve fire safety. researchgate.net

A more advanced manufacturing technique involves the chemical modification of polymers through chlorination. google.comresearchgate.net The introduction of chlorine atoms directly onto a polymer backbone can dramatically alter its properties. For example, the chlorination of unsaturated poly(hydroxy alkanoates) (PHAs) can transform the material from soft and sticky to crystalline, brittle, and hard. researchgate.net This process also tends to increase the glass transition and melting temperatures of the polymer. researchgate.net The use of a specific branched chloroalkane like this compound could be explored as a grafting agent to attach bulky side chains to a polymer, potentially creating materials with novel surface properties or enhanced thermal stability.

Table 4: Impact of Chlorination on Polymer Properties

| Polymer | Property Before Chlorination | Property After Chlorination | Reference |

| Polyethylene | Flexible solid | Harder solid with 18-48% chlorine content | google.com |

| Polyvinyl Chloride | Chlorine content ~56% | Higher chlorine content up to 75%, altered processability | google.com |

| Unsaturated PHA | Soft and sticky, Tg ~50°C | Rigid and crystalline, Tg up to 58°C | researchgate.net |

Use in Specialized Solvents and Processing Aids

The utility of an organic compound as a solvent or processing aid is largely dictated by its physical properties, such as polarity, boiling point, and chemical inertness under process conditions. Haloalkanes, in general, are used as solvents for a variety of non-polar compounds. stackexchange.comfiveable.me The introduction of a chlorine atom into an alkane backbone imparts a degree of polarity to the molecule. However, in the case of this compound, the highly branched and sterically crowded nature of the alkyl group significantly impacts its potential as a solvent.

The bulky 2,2,3-trimethylpentyl group can hinder intermolecular interactions, potentially affecting its solvation capabilities. While it is a polar molecule, its ability to dissolve polar solutes might be limited compared to less hindered chloroalkanes. Conversely, its non-polar character, dominated by the large alkyl chain, would make it a suitable solvent for non-polar substances. nih.gov

The primary characteristic that would define its role as a specialized solvent or processing aid is its chemical inertness. Due to the substantial steric hindrance around the primary carbon bearing the chlorine atom, this compound is expected to be highly resistant to nucleophilic substitution reactions, particularly via the SN2 mechanism. masterorganicchemistry.com This low reactivity makes it a candidate for use in high-temperature processes or in the presence of reactive reagents where the solvent or processing aid must not participate in the chemical transformation. For instance, it could theoretically be used as a non-reactive medium for reactions involving strong bases or nucleophiles that would otherwise react with more common chlorinated solvents.

The high degree of branching also influences its physical properties, such as viscosity and boiling point, which are critical for its function as a processing aid. In polymer processing, for example, a processing aid is often used to reduce viscosity, improve flow, and prevent sticking to machinery. A highly branched, non-reactive chloroalkane like this compound could potentially serve this purpose, acting as a lubricant at the molecular level without being incorporated into the polymer chain.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C8H17Cl | 148.67 | 128399-97-3 |

| 1-Chloro-2,2,4-trimethylpentane (B13156102) | C8H17Cl | 148.67 | 2371-06-4 |

| 3-Chloro-2,2,3-trimethylpentane | C8H17Cl | 148.67 | 918-09-2 |

| Neopentyl chloride | C5H11Cl | 106.59 | 753-89-9 |

Data sourced from public chemical databases. Availability of specific experimental data for this compound is limited.

Integration into Polymer Synthesis and Modification

The role of alkyl halides in polymer chemistry is significant, often serving as initiators, monomers, or chain transfer agents. acs.org However, the unique structure of this compound presents both opportunities and challenges for its integration into polymer synthesis and modification.

As a primary alkyl halide, one might initially consider its use as an initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). ATRP initiators are typically alkyl halides that can be reversibly activated and deactivated by a transition metal catalyst. sigmaaldrich.com While primary alkyl halides are generally effective, the extreme steric hindrance in this compound would likely impede the approach of the catalyst and the subsequent propagation with monomers, making it an inefficient initiator. masterorganicchemistry.com

The steric bulk of the 2,2,3-trimethylpentyl group would also make it a poor candidate as a monomer in most conventional polymerization reactions. The crowded nature of the molecule would prevent the close approach required for chain propagation.

However, the very inertness that makes it a poor initiator or monomer could be advantageous in other areas of polymer science. For example, it could be used as a non-reactive plasticizer for certain polymers. Plasticizers are additives that increase the flexibility and durability of a material. A bulky, non-volatile, and non-reactive molecule like this compound could potentially embed itself between polymer chains, disrupting intermolecular forces and increasing free volume, thereby lowering the glass transition temperature.

Another potential, albeit niche, application could be in the synthesis of highly branched or "dendritic" polymer structures. The bulky alkyl group could be strategically incorporated as a terminal group to control the extent of branching or to modify the surface properties of a polymer.

It is important to note that while these applications are theoretically plausible based on the chemical principles of reactivity and steric hindrance, there is a lack of specific, documented industrial or advanced synthetic uses for this compound in the scientific literature and patent databases. Its synthesis is also likely to be more complex and costly than that of less branched isomers, which would further limit its practical applications. The primary value of studying such a molecule lies in understanding the fundamental principles of how steric hindrance can dramatically alter the chemical behavior and potential utility of a compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products